molecular formula C17H28N4O2 B6963382 3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide

3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide

Cat. No.: B6963382
M. Wt: 320.4 g/mol
InChI Key: YBOSVHLPRFNPFW-UHFFFAOYSA-N
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Description

3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an ethyl group, a pyrrolidine ring, and a furan ring, making it structurally complex and versatile for multiple applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The starting material, 4-ethylpiperazine, is synthesized through the ethylation of piperazine.

    Coupling with Pyrrolidine: The intermediate is then coupled with pyrrolidine-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the Furan Moiety: The final step involves the reaction of the coupled intermediate with 2-(furan-2-yl)ethylamine under mild heating conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the furan ring to tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like alkyl halides can replace the ethyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA, room temperature.

    Reduction: Pd/C, hydrogen gas, room temperature to mild heating.

    Substitution: Alkyl halides, polar aprotic solvents like DMF (dimethylformamide), mild heating.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various alkyl-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, 3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide is studied for its potential as a pharmacological agent. It can interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its therapeutic potential in treating diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for developing new medications.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its structural features make it suitable for creating polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide
  • 3-(4-ethylpiperazin-1-yl)-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-1-carboxamide
  • 3-(4-ethylpiperazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-2-19-9-11-20(12-10-19)15-6-8-21(14-15)17(22)18-7-5-16-4-3-13-23-16/h3-4,13,15H,2,5-12,14H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOSVHLPRFNPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCN(C2)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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